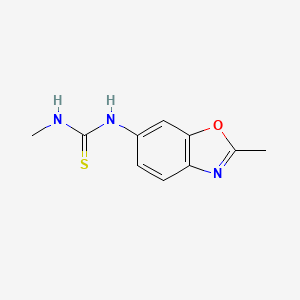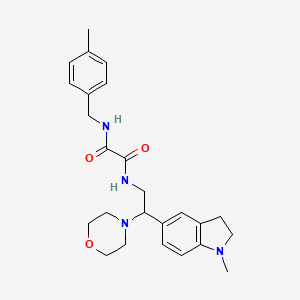![molecular formula C15H11ClF3N3 B2857922 3-chloro-2-[(E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine CAS No. 338795-38-3](/img/structure/B2857922.png)
3-chloro-2-[(E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-chloro-2-[(E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine” is an organic compound. It has a molecular weight of 325.72 . The compound contains a pyridine ring which is a six-membered ring with one nitrogen atom. It also contains a phenyl group (a benzene ring minus one hydrogen), a hydrazine group, and a trifluoromethyl group .
Molecular Structure Analysis
The compound contains several functional groups that would influence its structure and properties. The pyridine ring is aromatic and would contribute to the compound’s stability. The presence of the (E) configuration in the compound indicates that the higher priority groups on both sides of the double bond are on opposite sides .Applications De Recherche Scientifique
Electroplating
The compound has been studied for its adsorption behavior on tin surfaces during electroplating processes. It enhances the cathodic polarization of tin electrodeposition and accelerates the nucleation rate of tin, leading to a bright electroplated coating. This application is significant in industries such as mechanical engineering, electronics, canned food, and lighting .
Quantum Chemistry Calculations
Quantum chemistry calculations have utilized this compound to understand its reactivity and adsorption behavior. These studies are crucial for predicting the interactions of molecules with various surfaces and could be beneficial in designing new materials with specific properties .
Molecular Dynamics Simulations
Molecular dynamics simulations involving this compound help in understanding the electrodeposition mechanism of tin. Such simulations are valuable for the development of advanced materials and coatings with improved performance characteristics .
Biotransformation
The compound has been used in biotransformation studies with marine-derived fungi. It serves as a substrate for the stereoselective reduction of the C=C double bond, which is an important reaction in organic synthesis. This application is particularly relevant in the field of green chemistry and pharmaceuticals .
Corrosion Resistance
Research has indicated that the presence of this compound in plating solutions can improve the corrosion resistance of tin coatings. This is vital for extending the lifespan of metal components in various industrial applications .
Environmental Impact
The compound’s role in methylsulphonate (MSA) plating solutions has been noted for its low toxicity and high corrosion resistance, contributing to environmentally friendly electroplating practices .
Analytical Chemistry
In analytical chemistry, the compound can be used as a reagent or a standard for calibrating instruments. Its well-defined structure and properties make it suitable for such applications .
Material Science
The compound’s interaction with different elements and its adsorption characteristics are of interest in material science. It can be used to study surface phenomena and develop new materials with tailored surface properties .
Safety and Hazards
Propriétés
IUPAC Name |
3-chloro-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-5-(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3N3/c16-13-9-12(15(17,18)19)10-20-14(13)22-21-8-4-7-11-5-2-1-3-6-11/h1-10H,(H,20,22)/b7-4+,21-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNFZJICKMMMOC-WXEZRFCZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2857841.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)furan-2-carboxamide](/img/structure/B2857842.png)
![3-methoxy-1-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2857843.png)
![(4,4-Difluorocyclohexyl)-[2-(5,6-dimethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2857846.png)
![N-[2-[1-(2-cyclohexylethyl)benzimidazol-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2857848.png)
![N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2857849.png)
![N-[[2-(Trifluoromethylsulfanyl)phenyl]methyl]prop-2-enamide](/img/structure/B2857850.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-tosylbutanamide](/img/structure/B2857855.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea](/img/structure/B2857857.png)

![N-(4-iodophenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2857860.png)

![Methyl 6-isopropyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2857862.png)